3-Bromo-1-(propan-2-yl)piperidin-2-one
Description
3-Bromo-1-(propan-2-yl)piperidin-2-one is a brominated heterocyclic compound with a piperidin-2-one core substituted at the 1-position with an isopropyl group and at the 3-position with a bromine atom. Its molecular formula is C₈H₁₂BrNO, and it is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-bromo-1-propan-2-ylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-6(2)10-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDATHXIXMZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55210-88-3 | |
| Record name | 3-bromo-1-(propan-2-yl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(propan-2-yl)piperidin-2-one typically involves the bromination of 1-(propan-2-yl)piperidin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform . The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 3-Bromo-1-(propan-2-yl)piperidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-(propan-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1-(propan-2-yl)piperidin-2-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution: Formation of substituted piperidinones.
Reduction: Formation of 1-(propan-2-yl)piperidin-2-one.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
3-Bromo-1-(propan-2-yl)piperidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The bromine atom and the piperidinone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Structural Analogues within the Piperidin-2-one Family
3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one
- Molecular Formula : C₉H₁₁BrN₂O
- Key Differences: The 1-position substituent is a methylpyrazole group instead of isopropyl.
- Applications : Used as a building block in medicinal chemistry for targeting kinase enzymes.
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one
- Molecular Formula: C₁₅H₁₆Br₂NO₂
- Key Differences : Features a brominated phenyl group at the 1-position and a bromo-acyl substituent at the 3-position. The additional bromine and acyl group increase steric hindrance and electrophilicity, making it suitable for cross-coupling reactions .
- Applications : Likely employed in the synthesis of complex brominated scaffolds for material science.
3-Bromo-1-(propan-2-yl)pyrrolidin-2-one
- Molecular Formula: C₇H₁₂BrNO
- Key Differences : A five-membered pyrrolidin-2-one ring instead of six-membered piperidin-2-one. The smaller ring size reduces conformational flexibility and may alter solubility or metabolic stability .
Table 1: Structural Comparison of Piperidin-2-one Derivatives
| Compound Name | Core Structure | 1-Position Substituent | 3-Position Substituent | Molecular Formula | Key Applications |
|---|---|---|---|---|---|
| 3-Bromo-1-(propan-2-yl)piperidin-2-one | Piperidin-2-one | Isopropyl | Bromine | C₈H₁₂BrNO | Synthetic intermediate |
| 3-Bromo-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one | Piperidin-2-one | Methylpyrazole | Bromine | C₉H₁₁BrN₂O | Kinase inhibitor design |
| 3-Bromo-1-(propan-2-yl)pyrrolidin-2-one | Pyrrolidin-2-one | Isopropyl | Bromine | C₇H₁₂BrNO | Drug discovery |
Brominated Heterocycles with Agrochemical Relevance
3-Bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(isopropylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
- Molecular Formula : C₁₉H₁₅BrCl₃N₅O₂
- Key Differences: A pyrazole-carboxamide core with halogenated aryl groups. Unlike the piperidin-2-one derivative, this compound is a chlorantraniliprole analogue with insecticidal activity due to its ryanodine receptor modulation .
- Applications : Illegal pesticide with high potency against lepidopteran pests.
2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one
- Molecular Formula : C₁₇H₁₁BrCl₃N₅O
- Key Differences: Combines pyrazole and quinazolinone moieties.
- Applications: Novel insecticide with dual-action mechanisms.
Table 2: Brominated Agrochemical Compounds
| Compound Name | Core Structure | Halogenation Pattern | Molecular Formula | Biological Activity |
|---|---|---|---|---|
| 3-Bromo-1-(propan-2-yl)piperidin-2-one | Piperidin-2-one | Single Br, no Cl | C₈H₁₂BrNO | Synthetic intermediate |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[...]-1H-pyrazole-5-carboxamide | Pyrazole-carboxamide | Br, multiple Cl | C₁₉H₁₅BrCl₃N₅O₂ | Insecticidal |
| 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-...-dihydroquinazolin-4(1H)-one | Pyrazole-quinazolinone | Br, multiple Cl | C₁₇H₁₁BrCl₃N₅O | Insecticidal |
Fluorinated and Functionalized Piperidinones
3-Bromo-1-[4-(difluoromethoxy)phenyl]piperidin-2-one
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